

In Vivo Efficacy of YHO-13351 in Overcoming BCRP-Mediated Drug Resistance

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Compound of Interest

Compound Name: YHO-13351 free base

Cat. No.: B2989415

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This comparison guide details the in vivo activity of YHO-13351, a potent and orally bioavailable prodrug of the breast cancer resistance protein (BCRP/ABCG2) inhibitor YHO-13177. The data presented herein demonstrates the efficacy of YHO-13351 in reversing BCRP-mediated resistance to the chemotherapeutic agent irinotecan in preclinical cancer models. This guide provides a comparative overview with other known BCRP inhibitors, Ko143 and Tariquidar, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of BCRP/ABCG2 Inhibitors in Combination with Chemotherapy

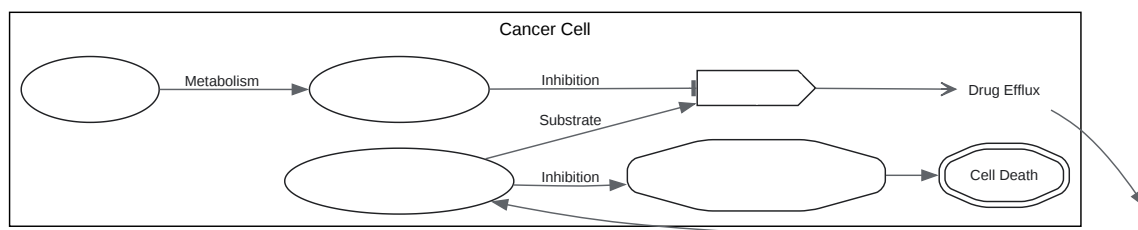
The following table summarizes the in vivo efficacy of YHO-13351 in combination with irinotecan, alongside available comparative data for other BCRP inhibitors.

Compound	Cancer Model	Chemotherapeutic Agent	Key Efficacy Endpoint	Dosage and Administration	Reference
YHO-13351	Murine Leukemia (P388/BCRP)	Irinotecan	Increased median survival time by 87.5% (p<0.01) compared to irinotecan alone.	YHO-13351: 100 mg/kg, p.o., daily for 4 days; Irinotecan: 30 mg/kg, i.v., once on day 1.	[1]
YHO-13351	Human Colon Cancer Xenograft (HCT116/BCRP)	Irinotecan	72% tumor growth inhibition (T/C = 28%) on day 14 (p<0.01) compared to irinotecan alone.	YHO-13351: 100 mg/kg, p.o., daily for 14 days; Irinotecan: 30 mg/kg, i.v., on days 1, 5, and 9.	[1]
Ko143	Human Colon Cancer Xenograft	Irinotecan	Enhanced efficacy of irinotecan in ABCG2-expressing tumors.	Specific quantitative data on tumor growth inhibition or survival not available in the referenced abstract.	[2]
Tariquidar	Not specified (BCRP-mediated resistance)	Irinotecan	Primarily a P-gp inhibitor; BCRP inhibition observed at	Not Applicable	[3] [4]

higher
concentration
s. No direct in
vivo efficacy
data in
combination
with
irinotecan for
BCRP-
mediated
resistance
was
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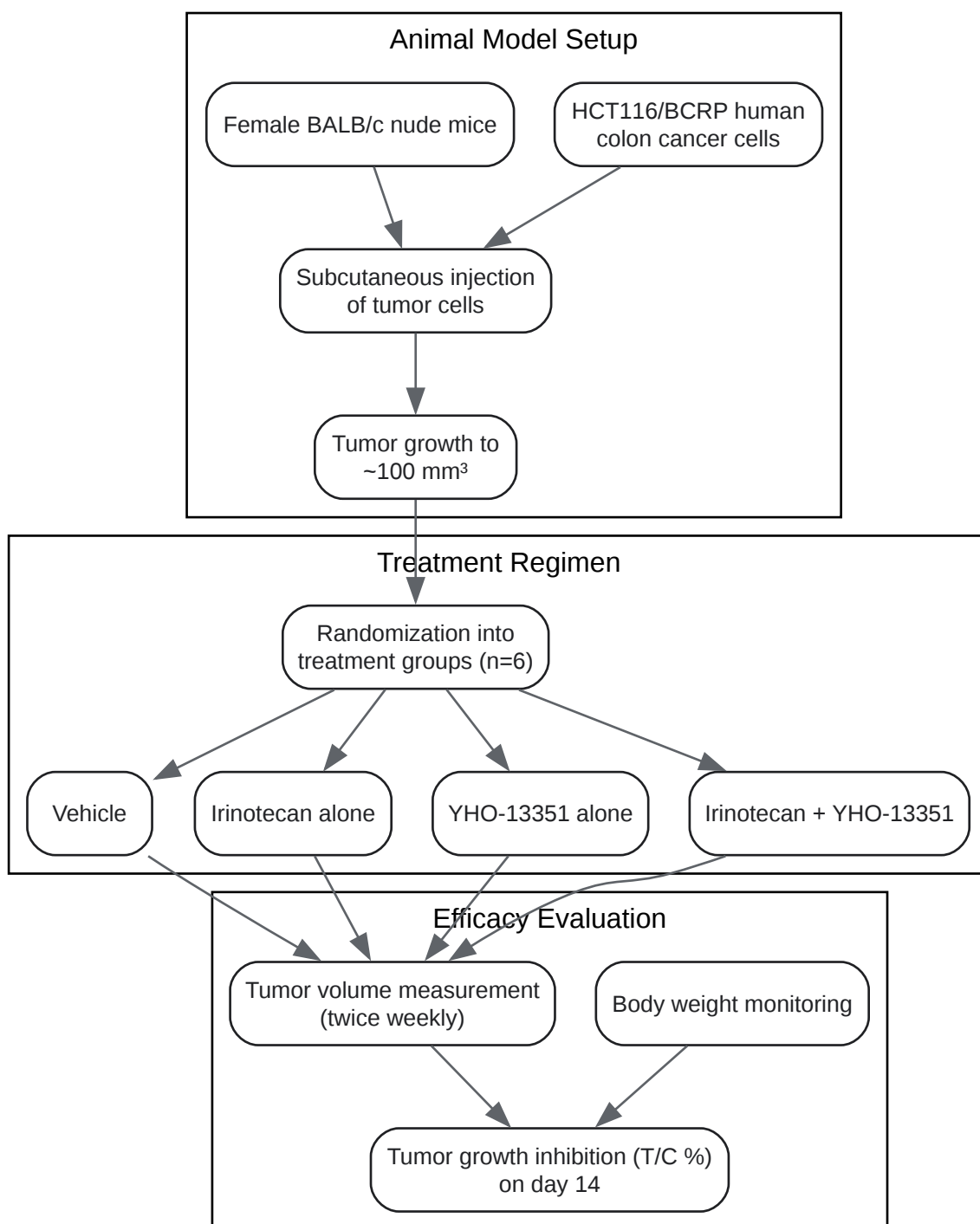
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of BCRP-mediated drug resistance and the experimental workflow for evaluating the in vivo efficacy of YHO-13351.



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Caption: Mechanism of BCRP-mediated drug resistance and its inhibition by YHO-13351.



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Caption: Experimental workflow for the HCT116/BCRP xenograft model.

Experimental Protocols

In Vivo Efficacy in Murine Leukemia Model[1]

- Cell Line: P388 murine leukemia cells transduced with human BCRP (P388/BCRP).
- Animals: Male CDF1 mice.
- Procedure:
 - Mice were inoculated intravenously with 1×10^6 P388/BCRP cells on day 0.
 - YHO-13351 was administered orally at a dose of 100 mg/kg daily from day 1 to day 4.
 - Irinotecan was administered intravenously at a dose of 30 mg/kg on day 1.
 - The survival of the mice was monitored daily.
- Endpoint: The median survival time of each treatment group was calculated, and the increase in life span (ILS) was determined.

In Vivo Efficacy in Human Colon Cancer Xenograft Model[1]

- Cell Line: HCT116 human colon cancer cells transduced with human BCRP (HCT116/BCRP).
- Animals: Female BALB/c nude mice.
- Procedure:
 - HCT116/BCRP cells (5×10^6) were subcutaneously inoculated into the flank of each mouse.
 - When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups (n=6).
 - YHO-13351 was administered orally at a dose of 100 mg/kg daily for 14 consecutive days.
 - Irinotecan was administered intravenously at a dose of 30 mg/kg on days 1, 5, and 9.

- Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Endpoint: The tumor growth inhibition rate (T/C %) was calculated on day 14, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.

Discussion

The in vivo data strongly support the activity of YHO-13351 in overcoming BCRP-mediated drug resistance. In both the aggressive leukemia model and the solid tumor xenograft model, co-administration of YHO-13351 with irinotecan resulted in a statistically significant improvement in therapeutic outcome compared to irinotecan alone[1]. YHO-13351, as a prodrug of the potent BCRP inhibitor YHO-13177, demonstrates excellent potential for clinical development to enhance the efficacy of existing chemotherapeutic agents that are substrates of the BCRP transporter.

While other compounds like Ko143 have shown promise in preclinical models, a lack of publicly available, directly comparable quantitative in vivo data with irinotecan makes a head-to-head comparison challenging[2]. Tariquidar is a potent P-gp inhibitor with some reported activity against BCRP at higher concentrations, but its primary role as a P-gp inhibitor distinguishes it from the more specific BCRP--targeting profile of YHO-13177[3][4].

In conclusion, YHO-13351 represents a promising agent for reversing BCRP-mediated multidrug resistance in cancer therapy. The presented data provides a solid foundation for its further investigation and clinical translation.

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